2-Chloro-1-(4-propylphenyl)propan-1-one is an alpha-halopropiophenone, a class of organic compounds characterized by a ketone functional group (propan-1-one) attached to a benzene ring (phenyl) with a propyl substituent at the para position and a chlorine atom at the alpha position relative to the ketone. [] While specific information about its source and classification within broader chemical taxonomies requires further research, its structure suggests potential applications in organic synthesis as a building block for more complex molecules.
The compound is cataloged in several chemical databases, including PubChem, where it is identified by the CAS number 132560-67-9. Its systematic name follows the International Union of Pure and Applied Chemistry (IUPAC) nomenclature rules, indicating its structure and functional groups clearly.
The synthesis of 2-Chloro-1-(4-propyl-phenyl)-propan-1-one can be achieved through various methods, typically involving chlorination and subsequent reactions with appropriate phenolic compounds.
A notable synthetic route involves:
The molecular structure of 2-Chloro-1-(4-propyl-phenyl)-propan-1-one can be represented by its canonical SMILES notation: CCCC1=CC=C(C=C1)C(=O)C(C)Cl
.
2-Chloro-1-(4-propyl-phenyl)-propan-1-one participates in various chemical reactions typical for ketones:
These reactions highlight the versatility of this compound in organic synthesis.
The mechanism of action for 2-Chloro-1-(4-propyl-phenyl)-propan-1-one primarily revolves around its reactivity as a ketone:
Characterization techniques such as nuclear magnetic resonance spectroscopy (NMR), gas chromatography-mass spectrometry (GC-MS), and infrared spectroscopy (IR) are commonly employed to confirm the identity and purity of this compound.
2-Chloro-1-(4-propyl-phenyl)-propan-1-one finds applications in several scientific fields:
CAS No.: 7158-70-5
CAS No.: 54992-23-3
CAS No.: 134029-48-4
CAS No.: